Furan-2-sulfonyl Chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

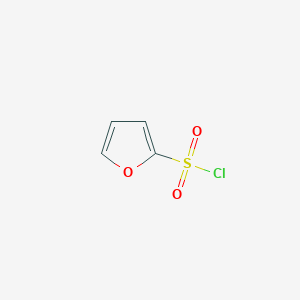

Structure

3D Structure

Properties

IUPAC Name |

furan-2-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3ClO3S/c5-9(6,7)4-2-1-3-8-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEKOSPNJXYCZHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3ClO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30383535 | |

| Record name | Furan-2-sulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30383535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52665-48-2 | |

| Record name | Furan-2-sulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30383535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | furan-2-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to Furan-2-sulfonyl chloride (CAS: 52665-48-2) for Researchers and Drug Development Professionals

Furan-2-sulfonyl chloride , with the CAS number 52665-48-2, is a reactive chemical intermediate that serves as a crucial building block in medicinal chemistry and organic synthesis. Its utility primarily lies in its ability to introduce the furan-2-sulfonyl moiety into molecules, a functional group present in various compounds with interesting biological activities. This technical guide provides a comprehensive overview of its properties, synthesis, reactivity, and applications, with a focus on its role in the development of novel therapeutic agents.

Chemical and Physical Properties

This compound is a pale yellow liquid that is highly reactive, particularly with nucleophiles and water. It is essential to handle this compound with appropriate safety precautions in a laboratory setting.

| Property | Value | Reference(s) |

| Molecular Formula | C4H3ClO3S | [1][2] |

| Molecular Weight | 166.58 g/mol | [1][2] |

| CAS Number | 52665-48-2 | [1] |

| Appearance | Pale yellow liquid | [1] |

| Boiling Point | 79-81 °C at 10 mmHg | [3] |

| Density | 1.529 g/cm³ (predicted) | [4] |

| InChI Key | IEKOSPNJXYCZHY-UHFFFAOYSA-N | [3] |

| SMILES | C1=COC(=C1)S(=O)(=O)Cl | [1] |

Spectroscopic Data

The structural identity of this compound can be confirmed through various spectroscopic techniques.

| Spectroscopic Data | Description | Reference(s) |

| ¹H NMR | The proton NMR spectrum shows characteristic signals for the furan ring protons. | [5] |

| ¹³C NMR | The carbon NMR spectrum provides information on the carbon skeleton of the molecule. | [6] |

| Mass Spectrometry | The mass spectrum confirms the molecular weight of the compound. | [5][7] |

| Infrared (IR) Spectroscopy | The IR spectrum displays characteristic absorption bands for the sulfonyl chloride and furan functional groups. | [5] |

Synthesis of this compound

This compound is typically synthesized from furan-2-sulfonic acid. A common method involves the reaction of the sulfonic acid with a chlorinating agent, such as thionyl chloride or phosphorus pentachloride.

Reactivity and Applications in Drug Development

The primary utility of this compound in drug development lies in its reactivity towards nucleophiles, most notably amines, to form sulfonamides. The furan-sulfonamide scaffold is a privileged structure in medicinal chemistry, appearing in compounds with a wide range of biological activities.

Synthesis of Furan Sulfonamides

The reaction of this compound with primary or secondary amines is a straightforward and widely used method to synthesize furan-2-sulfonamides. This reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct.

Anticancer Activity of Furan Sulfonamide Derivatives

Numerous studies have demonstrated the potential of furan sulfonamides as anticancer agents. These compounds have been shown to target various mechanisms involved in cancer progression, including the inhibition of key enzymes and disruption of cellular processes.

Tubulin Polymerization Inhibition: Certain furan-containing compounds have been identified as inhibitors of tubulin polymerization, a critical process for cell division.[1][5][7][8] By disrupting microtubule dynamics, these compounds can induce cell cycle arrest and apoptosis in cancer cells.

Kinase Inhibition: The furan moiety is also found in a number of kinase inhibitors.[5] Kinases are a family of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. Derivatives of this compound can be designed to target specific kinases, such as those in the PI3K/Akt pathway, which is frequently overactive in cancer.

The following table summarizes the in vitro cytotoxic activity of some furan-based compounds against the MCF-7 human breast cancer cell line.

| Compound | IC₅₀ (µM) against MCF-7 | Reference(s) |

| Furan-based derivative 4 | 4.06 | [1] |

| Furan-based derivative 7 | 2.96 | [1] |

| Azo-based sulfonamide 8h | 0.18 | [9] |

| Azo-based sulfonamide 8i | 0.19 | [9] |

| Azo-based sulfonamide 8j | 0.21 | [9] |

Antibacterial Activity of Furan Sulfonamide Derivatives

The sulfonamide functional group has a long history in the development of antibacterial drugs. This compound provides a scaffold for the synthesis of novel sulfonamides with potential antibacterial activity. The mechanism of action of sulfonamides typically involves the inhibition of dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria.[10]

Experimental Protocols

General Procedure for the Synthesis of Furan-2-sulfonamides

This protocol describes a general method for the reaction of this compound with an amine.

Materials:

-

This compound

-

Appropriate primary or secondary amine

-

Pyridine or triethylamine

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve the amine (1.0 equivalent) in dry dichloromethane in a round-bottom flask under a nitrogen atmosphere.

-

Add pyridine or triethylamine (1.1 to 1.5 equivalents) to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Add a solution of this compound (1.0 to 1.2 equivalents) in dry dichloromethane dropwise to the cooled amine solution.

-

Allow the reaction mixture to warm to room temperature and stir for the appropriate time (monitoring by TLC is recommended).

-

Upon completion of the reaction, dilute the mixture with dichloromethane and wash with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system.

-

Characterize the purified furan-2-sulfonamide by spectroscopic methods (¹H NMR, ¹³C NMR, MS, IR) and determine the melting point if it is a solid.

Visualizations

Experimental Workflow for Synthesis and Evaluation of Furan-2-Sulfonamide Derivatives

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel drug candidates derived from this compound.

Caption: A generalized workflow for the synthesis and biological screening of furan-2-sulfonamide derivatives.

Putative Signaling Pathway Inhibition by a Furan-Containing Compound

This diagram illustrates a simplified representation of how a furan-containing kinase inhibitor, potentially derived from this compound, might inhibit the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.

Caption: Simplified PI3K/Akt signaling pathway and potential points of inhibition by a furan-based kinase inhibitor.

References

- 1. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. chemmethod.com [chemmethod.com]

- 4. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemmethod.com [chemmethod.com]

- 10. impactfactor.org [impactfactor.org]

Furan-2-Sulfonyl Chloride: An In-depth Technical Guide on Molecular Structure

Audience: Researchers, scientists, and drug development professionals.

Introduction

Furan-2-sulfonyl chloride (C₄H₃ClO₃S) is a heterocyclic organic compound of significant interest in synthetic chemistry and drug discovery.[1][2] It serves as a crucial intermediate for the synthesis of a wide array of furan-based sulfonamides and other derivatives, which are explored for their potential as enzyme inhibitors and therapeutic agents.[3] The reactivity of the sulfonyl chloride group, combined with the aromatic furan scaffold, makes it a versatile building block for introducing the furan-2-sulfonyl moiety into more complex molecules.[3]

This technical guide provides a detailed overview of the molecular structure of this compound, presenting computed structural data and outlining a standard experimental protocol for its definitive structural elucidation.

Molecular Structure and Connectivity

The core structure of this compound consists of a five-membered aromatic furan ring, where the sulfonyl chloride group (-SO₂Cl) is attached at the C2 position. The molecule's chemical formula is C₄H₃ClO₃S, and its IUPAC name is this compound.[1][4] The connectivity of the atoms can be unambiguously represented by the SMILES string C1=COC(=C1)S(=O)(=O)Cl.[1][2]

References

Spectroscopic Profile of Furan-2-Sulfonyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for furan-2-sulfonyl chloride (C₄H₃ClO₃S), a key intermediate in synthetic chemistry. This document compiles expected and reported data for Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering a valuable resource for compound characterization and quality control.

Molecular Structure and Spectroscopic Correlation

This compound is a five-membered aromatic heterocycle substituted with a sulfonyl chloride group at the 2-position. The electronegativity of the sulfonyl chloride group and the aromaticity of the furan ring significantly influence the chemical environment of each atom, which is reflected in the spectroscopic data.

Furan-2-Sulfonyl Chloride: A Technical Guide to its Reactivity with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Abstract

Furan-2-sulfonyl chloride is a key electrophilic intermediate in the synthesis of a diverse range of furan-containing sulfonamides, sulfonate esters, and thioesters. These compounds are of significant interest in medicinal chemistry and drug development due to their varied biological activities. This technical guide provides a comprehensive overview of the reactivity of this compound with various nucleophiles, including amines, alcohols, and thiols. It details reaction mechanisms, presents available quantitative data in structured tables, and provides exemplary experimental protocols. Furthermore, this guide includes graphical representations of reaction pathways and experimental workflows to facilitate a deeper understanding of the synthesis and derivatization of this important heterocyclic building block.

Introduction

The furan scaffold is a prevalent motif in numerous biologically active compounds. When functionalized with a sulfonyl chloride group at the 2-position, the resulting this compound becomes a potent electrophile, readily undergoing nucleophilic substitution at the sulfur atom. This reactivity allows for the facile introduction of a wide array of functional groups, leading to the synthesis of libraries of furan-based compounds for screening and drug discovery. The general reactivity of sulfonyl chlorides with nucleophiles is well-established, proceeding via a nucleophilic attack on the electron-deficient sulfur atom, followed by the displacement of the chloride leaving group.[1][2]

Reactivity with Amine Nucleophiles: Synthesis of Furan-2-Sulfonamides

The reaction of this compound with primary and secondary amines is the most common and well-documented transformation, yielding furan-2-sulfonamides. This reaction is a cornerstone in the synthesis of various pharmaceutical agents. The reaction typically proceeds in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct.[3][4] Microwave-assisted synthesis has been shown to be an efficient method for the sulfonylation of amines, often leading to high yields in short reaction times.[3]

Quantitative Data for Sulfonamide Formation

The following table summarizes representative yields for the synthesis of furan-2-sulfonamides from this compound and various amines.

| Nucleophile (Amine) | Reagents & Conditions | Solvent | Time | Yield (%) | Reference |

| Ammonium Bicarbonate | Dropwise addition of sulfonyl chloride in acetone to aqueous ammonium bicarbonate | Acetone/Water | 30 min | 64 | [5] |

| Aniline | Pyridine | Not Specified | Not Specified | Not Specified | [6] |

| Substituted Anilines | Microwave irradiation, solvent-free | N/A | 3 min | 97 (for aniline) | [3] |

| Primary and Secondary Amines | Pyridine | Dichloromethane | 4 h | Not Specified | [7] |

Experimental Protocol: Synthesis of Ethyl 4-Furoate-2-sulfonamide[5]

Step 1: Synthesis of Ethyl 4-furoate-2-sulfonic acid

-

Dissolve ethyl 3-furoate (0.1 moles) in methylene chloride (150 ml).

-

Cool the solution to -10°C under a nitrogen atmosphere.

-

Add a solution of chlorosulfonic acid (0.125 moles) in methylene chloride (25 ml) dropwise over 15 minutes.

-

Stir the reaction mixture at this temperature for the specified time to complete the formation of the sulfonic acid.

Step 2: Synthesis of Ethyl 2-(chlorosulfonyl)-4-furoate

-

To the reaction mixture from Step 1, add pyridine followed by phosphorus pentachloride at a temperature below 0°C.

-

Allow the mixture to stir overnight at room temperature.

-

Isolate the sulfonyl chloride as an oil. The reported yield for this step is 80%.

Step 3: Synthesis of Ethyl 4-furoate-2-sulfonamide

-

Dissolve ammonium bicarbonate (1.137 moles) in water (1.5 L).

-

To this solution, add a solution of the sulfonyl chloride (0.284 mol) in acetone (500 ml) dropwise.

-

Stir the resulting slurry for 30 minutes.

-

Collect the solid product by filtration and wash with a hexane/ethyl acetate mixture.

-

Air-dry the sulfonamide. The reported yield for this step is 64%.

Reaction Pathway for Sulfonamide Formation

Caption: General reaction pathway for the synthesis of furan-2-sulfonamides.

Reactivity with Alcohol Nucleophiles: Synthesis of Furan-2-Sulfonate Esters

This compound reacts with alcohols and phenols to form the corresponding sulfonate esters. This reaction is typically carried out in the presence of a base like pyridine to activate the alcohol and neutralize the HCl byproduct.[8] The mechanism is analogous to the sulfonylation of amines.

Quantitative Data for Sulfonate Ester Formation

Specific quantitative data for the reaction of this compound with a wide range of alcohols is limited in the readily available literature. However, general conditions for the synthesis of aryl sulfonates from phenols and various sulfonyl chlorides have been reported.

| Nucleophile (Phenol) | Sulfonyl Chloride | Reagents & Conditions | Solvent | Time | Yield (%) | Reference |

| Phenol | 4-Methylbenzenesulfonyl chloride | Pyridine | Dichloromethane | 12 h | Good to Excellent | [9] |

| 3,5-Dimethylphenol | Benzenesulfonyl chloride | Pyridine | Dichloromethane | 12 h | 90 | [10] |

| 2-Chlorophenol | 4-Methylbenzenesulfonyl chloride | Pyridine | Dichloromethane | 12 h | 89 | [10] |

Experimental Protocol: General Procedure for the Synthesis of Aryl Sulfonates[9]

-

Dissolve the phenol derivative (1 equivalent) and the sulfonyl chloride (1.1 equivalents) in dichloromethane.

-

Add pyridine (2 equivalents) to the solution.

-

Stir the reaction mixture at room temperature for 12 hours.

-

Upon completion, dilute the reaction mixture with ethyl acetate and perform an aqueous extraction.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

Reaction Pathway for Sulfonate Ester Formation

Caption: General reaction pathway for the synthesis of furan-2-sulfonate esters.

Reactivity with Thiol Nucleophiles: Synthesis of Furan-2-Thioesters

The reaction of sulfonyl chlorides with thiols to produce thioesters is also a known transformation, although less commonly reported for this compound specifically. The reaction mechanism is expected to be similar to that with amines and alcohols.

Quantitative Data for Thioester Formation

Direct and specific quantitative data for the reaction of this compound with various thiols is scarce in the surveyed literature. General methods for the synthesis of thioesters from sulfonyl chlorides exist, often involving reducing agents or one-pot procedures from thiols.[11]

Experimental Protocol: General Procedure for the Reduction of Sulfonyl Chlorides to Thiophenols[12]

-

Prepare a mixture of cracked ice and concentrated sulfuric acid in a round-bottomed flask and cool to -5 to 0°C.

-

With mechanical stirring, gradually add the sulfonyl chloride.

-

Add zinc dust in portions, maintaining the temperature below 0°C.

-

After the addition is complete, heat the reaction mixture for several hours.

-

Distill the thiophenol with steam.

-

Separate the product from the aqueous layer, dry with a suitable drying agent (e.g., calcium chloride), and distill to purify.

Reaction Pathway for Thioester Formation

Caption: General reaction pathway for the synthesis of furan-2-thioesters.

Experimental Workflow

The following diagram illustrates a general experimental workflow for the synthesis and reaction of this compound with a generic nucleophile.

Caption: General experimental workflow for the synthesis and derivatization of this compound.

Conclusion

This compound is a versatile electrophilic building block that provides access to a wide range of furan-containing sulfonamides, sulfonate esters, and thioesters. Its reactivity with various nucleophiles, particularly amines, is well-established and has been instrumental in the synthesis of medicinally relevant compounds. While specific quantitative data and detailed protocols for reactions with alcohols and thiols are less abundant in the literature, the general principles of sulfonyl chloride reactivity provide a strong foundation for developing these transformations. The reaction pathways and experimental workflows presented in this guide offer a clear framework for researchers and drug development professionals to utilize this compound in their synthetic endeavors. Further research into the kinetics and substrate scope of its reactions with a broader range of nucleophiles would be beneficial to the scientific community.

References

- 1. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. d-nb.info [d-nb.info]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. cbijournal.com [cbijournal.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of Furan Derivatives Condensed with Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Stability and Storage of Furan-2-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Furan-2-sulfonyl chloride is a pivotal reagent in organic synthesis, particularly valued in medicinal chemistry for the creation of novel sulfonamide derivatives. However, its utility is intrinsically linked to its stability, which presents significant challenges. This technical guide offers a comprehensive overview of the stability profile, recommended storage conditions, and analytical methodologies for this compound to ensure its integrity and successful application in research and development.

Chemical Stability Profile

This compound is a reactive compound susceptible to degradation through several pathways, primarily hydrolysis and thermal decomposition. Its stability is a critical factor for its effective use as a synthetic building block.

1.1. Hydrolytic Instability

The most significant stability concern for this compound is its extreme sensitivity to moisture.[1][2] Like most sulfonyl chlorides, it reacts violently with water in a rapid hydrolysis reaction.[1][3] This reaction cleaves the sulfonyl chloride bond to form the corresponding furan-2-sulfonic acid and hydrogen chloride (HCl) gas.[1][3]

-

Reaction: R-SO₂Cl + H₂O → R-SO₃H + HCl

-

Consequences: The presence of even trace amounts of moisture in solvents, reagents, or the atmosphere can lead to the rapid degradation of the compound.[4] This not only depletes the active reagent but also introduces acidic impurities (sulfonic acid and HCl) that can interfere with or catalyze unwanted side reactions in a synthetic protocol. Contact with water liberates toxic gas.[1]

1.2. Thermal Stability

1.3. Incompatibilities

This compound should be considered incompatible with a range of substances:

-

Water and Moisture: Reacts violently.[1]

-

Strong Oxidizing Agents: May cause vigorous, potentially hazardous reactions.[1][2]

-

Amines: Reacts to form sulfonamides.[3]

Recommended Storage and Handling Conditions

Proper storage and handling are paramount to preserving the quality and reactivity of this compound. The primary goal is to rigorously exclude moisture and maintain low temperatures.

| Parameter | Recommended Condition | Rationale & Citation |

| Temperature | Store at -20°C or in a cool, dry place (e.g., 2-8°C).[8] | Low temperatures slow down potential decomposition pathways. Shipped with ice packs to maintain a cold chain. |

| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen).[2] | Prevents contact with atmospheric moisture, which causes rapid hydrolysis.[2] |

| Container | Store in a tightly closed, sealed container.[1] Glass is a suitable material.[8] | Prevents ingress of moisture and air.[1] Over time, pressure may build up, so containers should be opened with care. |

| Light Exposure | Keep container protected from light.[8] | While specific photostability data is scarce for this compound, related sulfonyl chlorides can be light-sensitive. |

| Handling Area | Use only in a chemical fume hood.[1][9] | Due to its corrosive nature and the liberation of toxic gas upon contact with water.[1] Facilities should have an eyewash station and safety shower.[1] |

Visualization of Degradation and Workflows

3.1. Hydrolytic Decomposition Pathway

The primary degradation route for this compound is its reaction with water.

Caption: Primary hydrolytic decomposition pathway of this compound.

3.2. Experimental Workflow for Stability Assessment

A systematic approach is required to assess the stability of a batch of this compound, especially after prolonged storage.

Caption: Experimental workflow for assessing the stability of this compound.

Experimental Protocols for Quality Control

To ensure the viability of this compound for synthesis, regular quality control is recommended.

4.1. Protocol: Purity Assessment by ¹H NMR Spectroscopy

-

Objective: To determine the purity of this compound and detect the presence of its primary hydrolytic degradant, furan-2-sulfonic acid.

-

Methodology:

-

Sample Preparation: Under a strict inert atmosphere (e.g., in a glovebox), carefully draw approximately 5-10 mg of this compound.

-

Dissolve the sample in an anhydrous deuterated solvent (e.g., CDCl₃ or Acetonitrile-d₃) in a dry NMR tube.

-

Cap the NMR tube securely, sealing with parafilm for transport.

-

Acquisition: Acquire a quantitative ¹H NMR spectrum immediately. Include a known internal standard if precise quantification is needed.

-

Analysis: Integrate the characteristic peaks for this compound and compare them to any peaks corresponding to furan-2-sulfonic acid or other impurities. The furan ring protons will show distinct shifts for the sulfonyl chloride versus the sulfonic acid.

-

4.2. Protocol: Forced Degradation Study

-

Objective: To understand the stability of the compound under specific stress conditions (e.g., exposure to ambient air).[10]

-

Methodology:

-

Initial Analysis (T=0): Perform an initial purity assessment (e.g., by HPLC or ¹H NMR) on a sample handled under strictly anhydrous and inert conditions.

-

Stress Condition: Expose a separate, small sample of the material to the stress condition (e.g., leave a vial open to the laboratory atmosphere for a controlled period, such as 1 hour).

-

Final Analysis (T=1): Re-analyze the stressed sample using the same analytical method as in step 1.

-

Comparison: Compare the purity profiles of the T=0 and T=1 samples to quantify the extent of degradation.

-

Decision Guide for Handling and Storage

This logical diagram provides a decision-making framework for the proper handling of this compound in a laboratory setting.

Caption: Decision tree for the routine handling of this compound.

By adhering to these stringent storage and handling protocols and implementing routine quality control checks, researchers can mitigate the inherent instability of this compound, ensuring its efficacy and the reproducibility of their synthetic results.

References

- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 2. fishersci.com [fishersci.com]

- 3. Sulfonyl halide - Wikipedia [en.wikipedia.org]

- 4. 5-Methylthis compound | 69815-95-8 | Benchchem [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemrxiv.org [chemrxiv.org]

- 8. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 9. static.cymitquimica.com [static.cymitquimica.com]

- 10. benchchem.com [benchchem.com]

Furan-2-Sulfonyl Chloride: A Technical Guide to its Physical Properties

For Researchers, Scientists, and Drug Development Professionals

Furan-2-sulfonyl chloride is a reactive chemical intermediate of significant interest in medicinal chemistry and organic synthesis. An accurate understanding of its physical properties, such as boiling point and density, is crucial for its effective use in research and development, ensuring proper handling, reaction control, and purification. This technical guide provides a summary of these key physical characteristics and outlines the probable experimental methodologies used for their determination.

Physical Properties of this compound

The quantitative physical data for this compound are summarized in the table below. These values are critical for laboratory-scale applications, influencing decisions on reaction conditions, purification methods, and storage.

| Physical Property | Value | Conditions |

| Density | 1.529 g/cm³ | Not Specified |

| Boiling Point | 79-81 °C | at 10 mmHg |

Experimental Protocols for Physical Property Determination

Density Determination: The Pycnometer Method

The density of a liquid chemical like this compound is accurately determined using a pycnometer, a glass flask with a precise volume.[1][2] This method is favored for its high precision.[2]

Protocol:

-

Preparation: A pycnometer of a suitable volume is thoroughly cleaned, dried, and its mass (m₀) is precisely measured on an analytical balance.

-

Calibration with a Reference Liquid: The pycnometer is filled with a reference liquid of a known density at a specific temperature (e.g., deionized water). The flask is stoppered, ensuring any excess liquid is expelled through the capillary in the stopper, and the exterior is carefully dried. The total mass (m₁) is then measured. The volume of the pycnometer (V) can be calculated using the known density of the reference liquid.

-

Measurement of this compound: The pycnometer is emptied, cleaned, and thoroughly dried. It is then filled with this compound, and the same procedure of stoppering and drying is followed. The total mass (m₂) is recorded.

-

Calculation: The density (ρ) of this compound is calculated using the formula: ρ = (m₂ - m₀) / V

Given the hazardous nature of this compound, all procedures should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Boiling Point Determination Under Reduced Pressure

The reported boiling point of this compound is at a reduced pressure, which is common for compounds that may decompose at their atmospheric boiling point.[3] A vacuum distillation setup is the standard apparatus for this determination.

Protocol:

-

Apparatus Setup: A small-scale vacuum distillation apparatus is assembled. This includes a round-bottom flask containing a small sample of this compound and a stir bar, a distillation head with a thermometer, a condenser, and a receiving flask. The apparatus is connected to a vacuum pump with a pressure gauge.

-

Evacuation: The system is slowly evacuated to the desired pressure (in this case, 10 mmHg).

-

Heating: The distillation flask is gently heated in a controlled manner (e.g., using an oil bath). The stirring is initiated to ensure smooth boiling.

-

Observation: The temperature is monitored closely. As the liquid begins to boil and the vapor phase reaches the thermometer bulb, the temperature reading will stabilize. This stable temperature reading, where there is a consistent condensation of the liquid on the thermometer bulb, is recorded as the boiling point at that specific pressure.[4]

-

Recording: The boiling point range (e.g., 79-81 °C) and the corresponding pressure (10 mmHg) are recorded.

Logical Workflow for Chemical Characterization

The following diagram illustrates the logical workflow from the synthesis of a compound like this compound to the determination of its physical properties.

Caption: Logical workflow for the characterization of this compound.

References

Furan-2-Sulfonyl Chloride: A Technical Guide to its Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furan-2-sulfonyl chloride (C₄H₃ClO₃S) is a reactive chemical intermediate that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. Its unique structure, combining an aromatic furan ring with a highly reactive sulfonyl chloride group, makes it a valuable building block for the synthesis of a diverse range of complex molecules, particularly sulfonamides. The furan moiety is a recognized pharmacophore present in numerous approved drugs, and its incorporation can significantly influence the biological activity and pharmacokinetic properties of a molecule. This technical guide provides an in-depth overview of the synthesis, properties, and key applications of this compound, with a focus on its relevance to drug discovery and development.

Physicochemical and Safety Data

A comprehensive summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its appropriate handling, storage, and use in experimental settings.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 52665-48-2 | [1] |

| Molecular Formula | C₄H₃ClO₃S | [1] |

| Molecular Weight | 166.58 g/mol | [1] |

| Appearance | Liquid | |

| Density | 1.529 g/cm³ | [2] |

| Flash Point | 79-81 °C at 10 mmHg | |

| Storage Temperature | -20°C |

Safety Information: this compound is a hazardous substance that requires careful handling in a well-ventilated fume hood. It is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation.[1][3] Appropriate personal protective equipment, including gloves, goggles, and a lab coat, should be worn at all times.

Synthesis of this compound: A Historical and Modern Perspective

Modern synthetic routes to this compound and its derivatives are well-documented, particularly in the context of preparing furan sulfonamides for pharmaceutical applications.[4] The most common and efficient method involves a two-step process: electrophilic sulfonation of a furan derivative followed by chlorination of the resulting sulfonic acid.

Key Synthetic Pathway

The general synthetic pathway for a this compound derivative is illustrated in the following diagram. This process is detailed in patent literature describing the synthesis of intermediates for Interleukin-1 (IL-1) inhibitors.[4]

Detailed Experimental Protocol

The following protocol is adapted from a patented procedure for the synthesis of ethyl 2-(chlorosulfonyl)-4-furoate, a derivative of this compound.[4] This serves as a representative example of the synthetic methodology.

Step 1: Synthesis of Ethyl 4-furoate-2-sulfonic acid

-

Dissolve ethyl 3-furoate (0.1 moles) in methylene chloride (150 ml).

-

Cool the solution to -10°C under a nitrogen atmosphere.

-

Add a solution of chlorosulfonic acid (0.125 moles) in methylene chloride (25 ml) dropwise over 15 minutes.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

The precipitated white solid (hygroscopic) is collected under nitrogen, washed with fresh methylene chloride, and dried under high vacuum.

Step 2: Synthesis of Ethyl 2-(chlorosulfonyl)-4-furoate

-

To the sulfonic acid derivative from Step 1, add pyridine followed by phosphorus pentachloride at a temperature below 0°C.

-

Allow the mixture to stir overnight at room temperature.

-

The reaction mixture is then subjected to an aqueous workup. The layers are separated, and the aqueous layer is extracted with methylene chloride.

-

The combined organic layers are washed with water and dried over sodium sulfate.

-

The solvent is removed in vacuo to yield the sulfonyl chloride as an oil.

This "one-pot" procedure, where the intermediate sulfonic acid is not isolated, is often favored for its efficiency.[4] The reported yield for the sulfonyl chloride formation step is approximately 80%.[4]

Applications in Drug Discovery and Development

This compound is a valuable intermediate in the synthesis of various pharmaceutically active compounds. The resulting sulfonamides are a well-established class of drugs with a broad range of therapeutic applications.

Key Therapeutic Areas

-

Anti-inflammatory Agents: Furan sulfonamide derivatives are key in the development of novel inhibitors of Interleukin-1 (IL-1), a cytokine involved in inflammatory processes.[4]

-

Diuretics: The furan ring is a core component of the potent diuretic furosemide. This compound can be used in the synthesis of furosemide analogues for structure-activity relationship studies.[3][5]

-

Antimicrobial Agents: Sulfonamide-based drugs were among the first effective antimicrobials and continue to be an important class of therapeutic agents.[6]

The logical relationship for the application of this compound in the synthesis of sulfonamide drug candidates is depicted below.

Conclusion

This compound is a versatile and highly reactive chemical intermediate with significant applications in organic synthesis, particularly in the development of new pharmaceutical agents. While the specific historical details of its initial discovery remain elusive, its modern synthetic routes are well-established and efficient. The ability to readily introduce the furan-2-sulfonyl moiety into molecules makes it a valuable tool for medicinal chemists seeking to develop novel therapeutics targeting a range of diseases. As the demand for new and effective drugs continues to grow, the importance of key building blocks like this compound in the drug discovery pipeline is unlikely to diminish.

References

- 1. US2744907A - Production of heterocyclic sulfonyl chlorides - Google Patents [patents.google.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US6022984A - Efficient synthesis of furan sulfonamide compounds useful in the synthesis of new IL-1 inhibitors - Google Patents [patents.google.com]

- 5. d-nb.info [d-nb.info]

- 6. cbijournal.com [cbijournal.com]

Furan-2-Sulfonyl Chloride: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

Furan-2-sulfonyl chloride is a highly reactive chemical intermediate valuable in organic synthesis, particularly in the development of novel sulfonamide-based therapeutics. Its utility, however, is matched by its significant hazardous properties, necessitating stringent safety and handling protocols. This technical guide provides an in-depth overview of the safety precautions, handling procedures, and emergency responses required for the safe use of this compound in a research and development setting.

Core Safety and Hazard Information

This compound is classified as a corrosive and water-reactive substance. It can cause severe burns to the skin and eyes, and its vapors can lead to respiratory tract irritation.[1] A primary and critical hazard is its violent reaction with water, which liberates toxic and corrosive hydrogen chloride gas.[2] Ingestion is harmful and can cause burns to the gastrointestinal tract.[2]

Hazard Identification

| Hazard Statement | GHS Classification |

| H302: Harmful if swallowed | Acute toxicity, oral (Category 4) |

| H314: Causes severe skin burns and eye damage | Skin corrosion/irritation (Category 1B) |

| H335: May cause respiratory irritation | Specific target organ toxicity, single exposure (Category 3) |

| EUH014: Reacts violently with water | - |

| EUH029: Contact with water liberates toxic gas | - |

Physical and Chemical Properties

A comprehensive understanding of the physical and chemical properties of this compound is essential for its safe handling and for predicting its behavior in chemical reactions.

| Property | Value | Reference |

| Molecular Formula | C₄H₃ClO₃S | [1] |

| Molecular Weight | 166.58 g/mol | [1] |

| Appearance | Pale yellow liquid | [2] |

| Boiling Point | 79 - 81 °C @ 10 mmHg | [2] |

| Density | 1.529 g/cm³ | [2] |

| Melting Point | Not available | |

| Vapor Pressure | Not available | |

| Solubility | Reacts violently with water | [2] |

| Flash Point | Not available | |

| Autoignition Temperature | Not available |

Toxicological Data

Despite its widespread use as a chemical intermediate, publicly available toxicological data, such as LD50 (median lethal dose) and LC50 (median lethal concentration), for this compound are limited. Safety data sheets consistently report this information as "Not available."[2] Similarly, specific occupational exposure limits (OELs), such as Permissible Exposure Limits (PELs) or Time-Weighted Averages (TWAs), have not been established.[2] Due to the lack of comprehensive toxicological data, this substance should be handled with the utmost caution, assuming a high degree of toxicity.

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling this compound to prevent contact and inhalation.

| Protection Type | Specification |

| Eye/Face Protection | Chemical splash goggles and a face shield are required. |

| Skin Protection | Chemically resistant gloves (e.g., butyl rubber or nitrile rubber) and a lab coat or chemical-resistant apron must be worn. Discard contaminated shoes. |

| Respiratory Protection | All handling of this compound must be conducted in a certified chemical fume hood. If there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an appropriate cartridge for acid gases and organic vapors should be used. |

Handling and Storage Procedures

Strict adherence to proper handling and storage protocols is critical to prevent accidents and exposure.

Handling:

-

All work with this compound must be performed in a well-ventilated chemical fume hood.

-

Avoid all contact with skin, eyes, and clothing.

-

Do not inhale vapors or mists.

-

Keep the container tightly closed when not in use.

-

Prevent any contact with water or moisture, as this will cause a violent reaction and the release of toxic gas.[2]

-

Use explosion-proof ventilation equipment.[2]

-

An eyewash station and safety shower must be readily accessible in the immediate work area.[2]

Storage:

-

Store in a cool, dry, and well-ventilated area designated for corrosive materials.

-

Keep containers tightly sealed to prevent exposure to moisture.

-

Store away from incompatible materials such as water, strong oxidizing agents, and strong bases.[2]

-

Some sources recommend storage at -20°C.

Emergency Procedures

In the event of an emergency, prompt and correct action is crucial.

Spill Response:

-

Evacuate the area immediately.

-

Wear full personal protective equipment, including respiratory protection.

-

Absorb the spill with a dry, inert material such as vermiculite, sand, or earth.

-

DO NOT USE WATER or combustible materials for cleanup.

-

Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.

-

Ventilate the area and wash the spill site only after the material has been completely removed.

First Aid Measures:

-

Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

-

Ingestion: Do not induce vomiting. If the victim is conscious, rinse their mouth with water and give them a cupful of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Experimental Protocols

The following are generalized protocols for common reactions involving this compound. These should be adapted and modified based on the specific requirements of the planned synthesis and after a thorough, experiment-specific risk assessment.

Protocol 1: Synthesis of a Furan-2-Sulfonamide Derivative

This protocol outlines the general procedure for the reaction of this compound with a primary or secondary amine to form the corresponding sulfonamide.

Materials:

-

This compound

-

Amine (primary or secondary)

-

Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)

-

Base (e.g., triethylamine, pyridine)

-

Deionized water

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 equivalent) and the base (1.2 equivalents) in the anhydrous aprotic solvent.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a solution of this compound (1.1 equivalents) in the anhydrous aprotic solvent to the cooled amine solution dropwise.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction by the slow addition of deionized water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl) if an amine base was used, followed by deionized water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purify the crude product by column chromatography or recrystallization to obtain the desired sulfonamide.

Protocol 2: Qualitative Observation of the Reaction with Water

This procedure is intended as a demonstration of the hazardous reactivity of this compound with water and should only be performed in a chemical fume hood with all appropriate safety precautions in place.

Materials:

-

This compound (a small quantity, e.g., a few drops)

-

Deionized water

-

A beaker or Erlenmeyer flask

-

pH indicator paper

Procedure:

-

Place a small beaker containing a small amount of deionized water (e.g., 10 mL) inside a larger secondary containment vessel within a chemical fume hood.

-

Carefully add a few drops of this compound to the water.

-

Observe from a safe distance behind the fume hood sash. The reaction is typically immediate and vigorous, with the evolution of a gas (hydrogen chloride). Fuming may be observed.

-

After the reaction has subsided, carefully test the pH of the resulting solution with pH indicator paper. The solution will be strongly acidic due to the formation of hydrochloric acid and furan-2-sulfonic acid.

Visual Workflow and Relationship Diagrams

The following diagrams, generated using Graphviz, illustrate key workflows for handling this compound.

Caption: Workflow for the safe handling of this compound.

Caption: Emergency response procedure for a this compound spill.

Conclusion

This compound is a potent and versatile reagent that demands the highest standards of safety and handling. By understanding its hazards, implementing rigorous engineering controls, consistently using appropriate personal protective equipment, and being prepared for emergencies, researchers can mitigate the risks associated with its use. This guide serves as a foundational resource for the safe and effective utilization of this compound in the pursuit of scientific advancement.

References

Methodological & Application

Application Notes and Protocols: Furan-2-sulfonyl Chloride in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the uses of furan-2-sulfonyl chloride in medicinal chemistry, focusing on the synthesis of biologically active sulfonamide derivatives. Detailed protocols for the synthesis and biological evaluation of these compounds are provided, along with a summary of their quantitative biological data.

Introduction

This compound is a versatile reagent in medicinal chemistry, primarily utilized as a building block for the synthesis of a variety of sulfonamide derivatives. The furan ring is a privileged scaffold in drug discovery, known to impart favorable pharmacokinetic and pharmacodynamic properties to molecules. When combined with the sulfonamide functional group, a well-established pharmacophore, the resulting furan sulfonamides exhibit a broad range of biological activities. These compounds have shown promise as carbonic anhydrase inhibitors, antimicrobial agents, and anti-inflammatory agents through the inhibition of interleukin-1. This document outlines the key applications of this compound in these therapeutic areas.

Key Applications

Carbonic Anhydrase Inhibitors

Furan-containing sulfonamides have been extensively investigated as inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that play a crucial role in regulating pH in various physiological processes. Inhibition of specific CA isoforms has therapeutic applications in the treatment of glaucoma, edema, and certain types of cancer. The sulfonamide moiety of the inhibitors coordinates to the zinc ion in the active site of the enzyme, leading to inhibition.

The inhibitory potency of various furan- and benzofuran-2-sulfonamide derivatives against different human carbonic anhydrase (hCA) isoforms is summarized in the table below. The inhibition constant (Ki) is a measure of the inhibitor's potency, with lower values indicating higher potency.

| Compound ID | Structure | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |

| Benzofuran-2-sulfonamide | 5-aminobenzofuran-2-sulfonamide | 15.0 | 1.1 | 4.3 | - |

| Benzofuran-2-sulfonamide | 5-hydroxybenzofuran-2-sulfonamide | 11.0 | 1.0 | 4.0 | - |

| Benzofuran-2-sulfonamide | 5-(methylamino)benzofuran-2-sulfonamide | 16.0 | 1.2 | 4.5 | - |

| Benzofuran-2-sulfonamide | 5-(dimethylamino)benzofuran-2-sulfonamide | 18.0 | 1.4 | 4.8 | - |

| Furan-2-sulfonamide | 4-(3-Fluorophenylamino)-furan-2-sulfonamide | 10,000 | 110 | 15 | 4.5 |

| Furan-2-sulfonamide | 4-(3-Chlorophenylamino)-furan-2-sulfonamide | 10,000 | 120 | 18 | 4.8 |

| Furan-2-sulfonamide | 4-(3-Bromophenylamino)-furan-2-sulfonamide | 10,000 | 130 | 20 | 5.0 |

Note: The data for benzofuran-2-sulfonamides are from a study by G. D. Hartman et al. (1992) and the data for furan-2-sulfonamides are from a study by A. Angeli et al. (2018).

Antimicrobial Agents

The sulfonamide scaffold is historically significant in the development of antibacterial drugs. Furan-2-sulfonamide derivatives have been explored for their potential as antimicrobial agents. The mechanism of action of sulfonamides as antibacterials involves the competitive inhibition of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria. Folic acid is a vital precursor for the synthesis of nucleic acids, and its depletion leads to the cessation of bacterial growth.

The antimicrobial efficacy of furan-2-sulfonamide derivatives is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

No specific MIC values for simple furan-2-sulfonamides were identified in the provided search results. The available data pertains to more complex furanone derivatives.

Interleukin-1 (IL-1) Inhibitors

Furan sulfonamides have been investigated as intermediates in the synthesis of inhibitors of interleukin-1 (IL-1), a key pro-inflammatory cytokine involved in a wide range of inflammatory diseases. The IL-1 signaling pathway plays a crucial role in the innate immune response, and its dysregulation is implicated in conditions such as rheumatoid arthritis. By blocking the IL-1 receptor, these compounds can mitigate the inflammatory cascade.

Specific quantitative data for furan-2-sulfonamides as IL-1 inhibitors were not available in the provided search results.

Experimental Protocols

Synthesis of N-Substituted Furan-2-sulfonamides

This protocol describes a general method for the synthesis of N-substituted furan-2-sulfonamides from this compound and a primary or secondary amine.

Materials:

-

This compound

-

Appropriate primary or secondary amine

-

Pyridine or triethylamine (base)

-

Dichloromethane (solvent)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate (eluents)

Procedure:

-

Dissolve the amine (1.0 eq) in dichloromethane in a round-bottom flask under a nitrogen atmosphere.

-

Add the base (1.2 eq), such as pyridine or triethylamine, to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of this compound (1.1 eq) in dichloromethane to the cooled amine solution.

-

Allow the reaction mixture to warm to room temperature and stir for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired N-substituted furan-2-sulfonamide.

-

Characterize the final product by NMR spectroscopy and mass spectrometry.

Carbonic Anhydrase Inhibition Assay

This protocol outlines a common method for determining the inhibitory activity of compounds against carbonic anhydrase isoforms using a stopped-flow spectrophotometer. The assay measures the enzyme-catalyzed hydration of carbon dioxide.

Materials:

-

Purified recombinant human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)

-

Test compounds (furan-2-sulfonamide derivatives) dissolved in DMSO

-

Tris-HCl buffer (pH 7.5)

-

Phenol red as a pH indicator

-

CO₂-saturated water

-

Stopped-flow spectrophotometer

Procedure:

-

Prepare a solution of the carbonic anhydrase isoenzyme in Tris-HCl buffer.

-

Pre-incubate the enzyme solution with various concentrations of the test compound (or DMSO for control) for 15 minutes at room temperature to allow for the formation of the enzyme-inhibitor complex.

-

In the stopped-flow instrument, rapidly mix the enzyme-inhibitor solution with the CO₂-saturated water containing the pH indicator.

-

Monitor the change in absorbance of the phenol red indicator at 557 nm over a short period (e.g., 60 seconds). The rate of the catalyzed reaction is proportional to the initial slope of the absorbance curve.

-

Calculate the inhibition constants (Ki) by fitting the data to the Michaelis-Menten equation for competitive inhibition.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of a compound using the broth microdilution method, as recommended by the Clinical and Laboratory Standards Institute (CLSI).

Materials:

-

Test compounds (furan-2-sulfonamide derivatives)

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound in CAMHB in the wells of a 96-well plate to achieve a range of final concentrations.

-

Prepare a standardized bacterial inoculum adjusted to a 0.5 McFarland standard and then dilute it in CAMHB to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

-

Inoculate each well containing the diluted compound with the bacterial suspension. Include a positive control (bacteria in broth without compound) and a negative control (broth only).

-

Incubate the plates at 37°C for 18-24 hours.

-

Determine the MIC by visual inspection as the lowest concentration of the compound that completely inhibits visible bacterial growth. The MIC can also be determined by measuring the optical density at 600 nm.

Visualizations

Carbonic Anhydrase Catalytic and Inhibition Pathway

Caption: Catalytic cycle of carbonic anhydrase and its competitive inhibition by a furan-2-sulfonamide derivative.

General Experimental Workflow for Synthesis and Evaluation

Caption: General workflow from the synthesis of furan-2-sulfonamides to their biological evaluation and lead optimization.

Interleukin-1 (IL-1) Signaling Pathway and Inhibition

Caption: Simplified overview of the IL-1 signaling cascade and the mechanism of its inhibition.

Application Notes and Protocols for the Synthesis of N-Substituted Furan-2-sulfonamides

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of N-substituted furan-2-sulfonamides through the reaction of furan-2-sulfonyl chloride with primary amines. Furan-2-sulfonamides are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. The furan scaffold is a versatile pharmacophore, and its incorporation into sulfonamide structures can lead to compounds with a range of therapeutic properties, including antimicrobial, antifungal, anticancer, and anti-inflammatory effects.

The protocol outlined below is a standard and effective method for the synthesis of these valuable compounds. It is a robust reaction that can be applied to a variety of primary amines, including aliphatic and aromatic amines, to generate a library of N-substituted furan-2-sulfonamides for screening and drug development purposes.

Reaction Principle

The synthesis of N-substituted furan-2-sulfonamides is typically achieved through the nucleophilic substitution reaction between this compound and a primary amine. The reaction proceeds via the attack of the lone pair of electrons on the nitrogen atom of the primary amine on the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a molecule of hydrogen chloride (HCl), which is typically neutralized by a base such as pyridine, to yield the corresponding sulfonamide.

Experimental Workflow

The general workflow for the synthesis of N-substituted furan-2-sulfonamides is depicted in the following diagram:

Furan-2-Sulfonyl Chloride: A Versatile Building Block in Heterocyclic Synthesis

FOR IMMEDIATE RELEASE

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Furan-2-sulfonyl chloride has emerged as a valuable and versatile building block in the synthesis of a wide array of heterocyclic compounds. Its reactive sulfonyl chloride moiety, coupled with the inherent chemical properties of the furan ring, provides a gateway to novel molecular architectures with significant potential in medicinal chemistry and drug discovery. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of various nitrogen- and sulfur-containing heterocycles.

Introduction to this compound

This compound is a reactive chemical intermediate characterized by a furan ring substituted with a sulfonyl chloride functional group. This combination of an aromatic heterocycle and a highly electrophilic sulfonyl chloride group makes it an attractive starting material for the synthesis of diverse sulfonamide derivatives and other heterocyclic systems. The furan moiety itself is a key structural component in numerous pharmacologically active compounds, contributing to properties such as antibacterial, antifungal, anti-inflammatory, and anticancer activities.[1][2]

Synthesis of this compound

A common method for the preparation of this compound involves the electrophilic sulfonation of a furan derivative, followed by chlorination. For instance, a furan ester can be treated with chlorosulfonic acid to yield the corresponding sulfonic acid, which is then converted to the sulfonyl chloride using a chlorinating agent like phosphorus pentachloride in the presence of an acid scavenger such as pyridine.[3]

Applications in Heterocyclic Synthesis

This compound serves as a precursor for the synthesis of various heterocyclic systems, primarily through the formation of furan-2-sulfonamides and their subsequent transformations.

Synthesis of Furan-2-Sulfonamides

The most direct application of this compound is in the synthesis of N-substituted furan-2-sulfonamides via reaction with primary or secondary amines. This reaction typically proceeds under basic conditions to neutralize the hydrochloric acid byproduct.

General Reaction Scheme:

Caption: General synthesis of furan-2-sulfonamides.

Experimental Protocol: Synthesis of Ethyl 2-(Sulfonamido)-4-furoate [3]

-

Preparation of Sulfonyl Chloride:

-

Treat Ethyl 4-furoate with chlorosulfonic acid in methylene chloride at ice bath temperature.

-

Stir the reaction mixture for an extended period (e.g., 48 hours) to ensure complete formation of the sulfonic acid intermediate.

-

Cool the reaction mixture to below 0 °C and add pyridine followed by phosphorus pentachloride.

-

Allow the reaction to stir overnight at room temperature.

-

Isolate the resulting this compound derivative.

-

-

Sulfonamide Formation:

-

Dissolve the isolated sulfonyl chloride in acetone.

-

In a separate flask, dissolve ammonium bicarbonate in water.

-

Add the sulfonyl chloride solution dropwise to the ammonium bicarbonate solution with stirring.

-

Monitor the reaction for completion.

-

Isolate the precipitated ethyl 2-(sulfonamido)-4-furoate by filtration.

-

Quantitative Data:

| Starting Material | Reagents | Solvent | Temperature | Time | Yield (%) | Reference |

| Ethyl 3-furoate | 1. Chlorosulfonic acid2. Pyridine, PCl₅3. NH₄HCO₃ | Methylene chloride, Acetone, Water | -10 to RT | 48h (sulfonation) | 80 (sulfonyl chloride), 64 (sulfonamide) | [3][4] |

Synthesis of Furan-Containing Pyrazolines

Furan-containing chalcones can be cyclized with hydrazinylbenzenesulfonamide hydrochloride to yield pyrazoline benzenesulfonamide derivatives.[5] While this protocol does not directly start from this compound, the corresponding furan-2-sulfonohydrazide, obtainable from the chloride, can be envisioned as a key reagent for accessing furan-sulfonyl-substituted pyrazolines.

Proposed Synthetic Workflow:

Caption: Proposed synthesis of furan-sulfonyl pyrazolines.

Experimental Protocol (General for Pyrazoline Synthesis from Chalcones): [5]

-

Chalcone Synthesis (Claisen-Schmidt Condensation):

-

Dissolve an appropriate aromatic ketone and a furan-containing aromatic aldehyde in a suitable solvent (e.g., ethanol).

-

Add a base catalyst (e.g., NaOH or KOH) and stir the mixture at room temperature until the reaction is complete.

-

Isolate the chalcone product by precipitation and filtration.

-

-

Pyrazoline Formation:

-

Reflux a mixture of the furan-containing chalcone and 4-hydrazinylbenzenesulfonamide hydrochloride in a solvent such as acetic acid or an alcohol.

-

Monitor the reaction by thin-layer chromatography.

-

Upon completion, cool the reaction mixture and isolate the pyrazoline product by crystallization.

-

Quantitative Data for a Representative Pyrazoline Synthesis: [5]

| Chalcone | Reagent | Catalyst/Solvent | Temperature | Time | Yield (%) | Reference |

| 2,4-dimethoxyphenyl and furan chalcone | 4-hydrazinylbenzenesulfonamide hydrochloride | Acetic acid | 65 °C (Ultrasound) | 50-90 min | 72-85 | [5] |

Synthesis of 1-Sulfonyl-1,2,3-Triazoles

This compound can be converted to furan-2-sulfonyl azide, which is a key precursor for the synthesis of 1-(furan-2-ylsulfonyl)-1,2,3-triazoles via copper-catalyzed azide-alkyne cycloaddition (CuAAC).[6]

Synthetic Workflow:

Caption: Synthesis of 1-sulfonyl-1,2,3-triazoles.

Experimental Protocol (General for CuAAC): [6]

-

Synthesis of Furan-2-sulfonyl Azide:

-

React this compound with sodium azide in a suitable solvent (e.g., acetone/water).

-

Carefully isolate the sulfonyl azide product. Caution: Sulfonyl azides can be explosive and should be handled with appropriate safety precautions.

-

-

Cycloaddition Reaction:

-

To a solution of the terminal alkyne and furan-2-sulfonyl azide in a suitable solvent (e.g., water or an organic solvent), add a copper(I) catalyst such as copper(I) thiophene-2-carboxylate (CuTC).

-

Stir the reaction at room temperature until completion.

-

Work up the reaction mixture by extraction and purify the triazole product by chromatography or crystallization.

-

Quantitative Data for a Representative 1-Sulfonyl-1,2,3-triazole Synthesis: [6]

| Alkyne | Azide | Catalyst | Solvent | Temperature | Time | Yield (%) | Reference |

| Phenylacetylene | Tosyl azide | CuTC (10 mol%) | H₂O | 0 °C to rt | 2-18 h | Good | [6] |

Biological Significance of Furan-Containing Heterocycles

The incorporation of the furan-2-sulfonyl moiety into various heterocyclic scaffolds is a promising strategy for the development of new therapeutic agents. Furan-containing compounds have demonstrated a wide range of biological activities, and the sulfonamide group is a well-established pharmacophore in numerous approved drugs.[1][2] The synthesized furan-sulfonyl heterocycles are valuable candidates for screening in drug discovery programs targeting a variety of diseases.

Conclusion

This compound is a readily accessible and highly reactive building block for the synthesis of a diverse range of heterocyclic compounds. The protocols and data presented herein provide a foundation for researchers to explore the rich chemistry of this reagent and to develop novel molecules with potential applications in the pharmaceutical and agrochemical industries. The versatility of this compound, combined with the significant biological activities associated with furan-containing heterocycles, underscores its importance as a key tool in modern organic synthesis.

References

- 1. Synthesis routes of Pyridine-2-sulfonyl Chloride [benchchem.com]

- 2. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 3. US6022984A - Efficient synthesis of furan sulfonamide compounds useful in the synthesis of new IL-1 inhibitors - Google Patents [patents.google.com]

- 4. benchchem.com [benchchem.com]

- 5. dovepress.com [dovepress.com]

- 6. Efficient Synthesis of 1-Sulfonyl-1,2,3-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

Application of Furan-2-sulfonyl Chloride in the Synthesis of Potent Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of furan-2-sulfonyl chloride in the synthesis of kinase inhibitors. The furan-2-sulfonamide moiety is a valuable pharmacophore in medicinal chemistry, contributing to the development of targeted therapies for various diseases, particularly cancer.

Introduction

Protein kinases are a large family of enzymes that play a central role in cellular signal transduction pathways, regulating processes such as cell growth, proliferation, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, inflammatory disorders, and neurodegenerative diseases. Consequently, kinase inhibitors have emerged as a major class of therapeutic agents.

This compound is a versatile reagent for the synthesis of furan-2-sulfonamide derivatives. The furan ring can participate in various non-covalent interactions within the kinase active site, while the sulfonamide group can act as a hydrogen bond donor and acceptor, contributing to the binding affinity and selectivity of the inhibitor. This application note will focus on the synthesis of a pyrimidine-based furan-2-sulfonamide and its application as a Cyclin-Dependent Kinase (CDK) inhibitor.

Data Presentation

The following table summarizes the inhibitory activity of a representative furan-2-sulfonamide derivative against key cell cycle kinases.

| Compound ID | Target Kinase | IC50 (nM) | Cell Line | Antiproliferative Activity (GI50 in µM) | Reference |

| 1 | CDK2/cyclin A | 83 | - | - | [1] |

| 1 | CDK9/cyclin T1 | 65 | MDA-MB-231 | 2.1 | [1] |

Table 1: Kinase inhibitory and antiproliferative activity of a representative N-(pyrimidin-4-yl)furan-2-sulfonamide derivative.

Experimental Protocols

This section provides a detailed protocol for the synthesis of a representative furan-2-sulfonamide-based kinase inhibitor, specifically targeting Cyclin-Dependent Kinases (CDKs).

Synthesis of N-(pyrimidin-4-yl)furan-2-sulfonamide (Compound 1)

Materials:

-

This compound

-

4-Aminopyrimidine

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate, hexanes)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates and developing chamber

-

UV lamp

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under a nitrogen or argon atmosphere, add 4-aminopyrimidine (1.0 equivalent) and dissolve it in anhydrous dichloromethane. Cool the solution to 0 °C using an ice bath.

-

Addition of Pyridine: Add anhydrous pyridine (1.2 equivalents) to the solution.

-

Addition of this compound: Dissolve this compound (1.1 equivalents) in anhydrous dichloromethane and add it dropwise to the cooled reaction mixture via a dropping funnel over a period of 15-20 minutes.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-(pyrimidin-4-yl)furan-2-sulfonamide.

-

Characterization: Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

In Vitro Kinase Inhibition Assay (General Protocol)

Principle:

The inhibitory activity of the synthesized compound against a specific kinase is determined using a biochemical assay that measures the phosphorylation of a substrate by the kinase. The half-maximal inhibitory concentration (IC50) is calculated, which represents the concentration of the inhibitor required to reduce the kinase activity by 50%.

Materials:

-

Recombinant human kinase (e.g., CDK2/cyclin A, CDK9/cyclin T1)

-

Kinase-specific substrate (e.g., histone H1 for CDKs)

-

Adenosine triphosphate (ATP), [γ-³²P]ATP or fluorescently labeled ATP analog

-

Kinase reaction buffer

-

Synthesized inhibitor compound (dissolved in DMSO)

-

96-well plates

-

Incubator

-

Scintillation counter or fluorescence plate reader

Procedure:

-

Plate Preparation: Add the kinase reaction buffer to the wells of a 96-well plate.

-

Inhibitor Addition: Add serial dilutions of the synthesized furan-2-sulfonamide inhibitor (typically in DMSO) to the wells. Include a control with DMSO only (no inhibitor).

-

Kinase Addition: Add the recombinant kinase to each well.

-

Initiation of Reaction: Start the kinase reaction by adding a mixture of ATP (containing a tracer amount of [γ-³²P]ATP or a fluorescent ATP analog) and the kinase-specific substrate.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30 °C) for a specific period (e.g., 30-60 minutes).

-

Termination of Reaction: Stop the reaction by adding a stop solution (e.g., a solution containing EDTA).

-

Detection:

-

For radioactive assays, spot the reaction mixture onto phosphocellulose paper, wash away unreacted [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.

-

For fluorescent assays, measure the fluorescence intensity using a plate reader.

-

-